N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
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Overview
Description
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is a chemical compound with the molecular formula C13H20Cl2N2 and a molecular weight of 275.22 g/mol. This compound is characterized by the presence of a chlorobenzyl group attached to a cyclohexane ring, which is further substituted with diamine and hydrochloride groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with cyclohexane-1,4-diamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chlorobenzyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxylated products.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
- N1-(3-Bromobenzyl)cyclohexane-1,4-diamine hydrochloride
Uniqueness
N1-(3-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride is unique due to the specific positioning of the chlorobenzyl group, which influences its chemical reactivity and biological interactions. This compound’s unique structure allows it to exhibit distinct properties compared to its analogs, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
4-N-[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2.ClH/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13;/h1-3,8,12-13,16H,4-7,9,15H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHDKKZAZLFKKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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